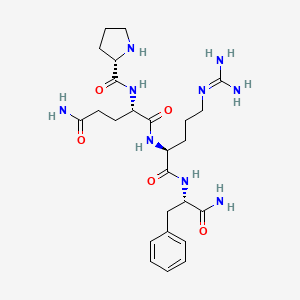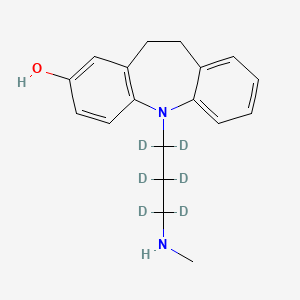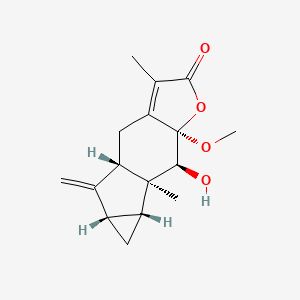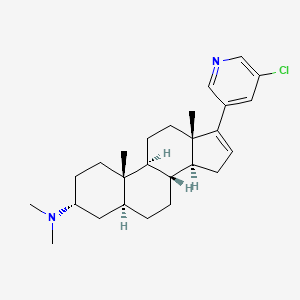
Antibacterial agent 89
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 89 is a potent antibacterial compound known for its efficacy against a variety of bacterial pathogens. It has shown significant activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . This compound is particularly noted for its ability to inhibit bacterial transcription processes, making it a valuable tool in the fight against bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 89 involves several key steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include benzyl and benzoyl benzoic acid derivatives .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 89 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
Aplicaciones Científicas De Investigación
Antibacterial agent 89 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is used to study the effects of antibacterial agents on bacterial cell processes, including transcription and protein synthesis.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for use in medical devices and other applications .
Mecanismo De Acción
The mechanism of action of antibacterial agent 89 involves the inhibition of bacterial transcription processes. This compound disrupts the interaction between bacterial RNA polymerase and sigma factors, which are essential for the initiation of transcription. By inhibiting this interaction, this compound effectively prevents the synthesis of bacterial RNA, leading to the death of the bacterial cell .
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that inhibits bacterial cell wall synthesis.
Tetracycline: An antibacterial agent that inhibits bacterial protein synthesis.
Ciprofloxacin: An antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness: Antibacterial agent 89 is unique in its mechanism of action, targeting bacterial transcription processes rather than cell wall synthesis or protein synthesis. This makes it particularly valuable in the fight against drug-resistant bacteria, as it offers a different mode of action compared to other antibacterial agents .
Propiedades
Fórmula molecular |
C21H10Cl2F3NO5S |
|---|---|
Peso molecular |
516.3 g/mol |
Nombre IUPAC |
2-[4-(3,4-dichlorophenyl)sulfanyl-3-nitrobenzoyl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C21H10Cl2F3NO5S/c22-15-5-3-12(9-16(15)23)33-18-6-1-10(7-17(18)27(31)32)19(28)14-8-11(21(24,25)26)2-4-13(14)20(29)30/h1-9H,(H,29,30) |
Clave InChI |
QEARHQOMGMXBFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-])SC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)







![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
